Ethyl 6-chloro-5-(trifluoromethyl)picolinate

Description

Properties

IUPAC Name |

ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)6-4-3-5(7(10)14-6)9(11,12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFYHQVXTYZCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50743793 | |

| Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850864-57-2 | |

| Record name | 2-Pyridinecarboxylic acid, 6-chloro-5-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850864-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50743793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 6-chloro-5-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a key building block in the development of novel pharmaceuticals and agrochemicals. The narrative emphasizes not just the procedural steps, but the underlying chemical principles and strategic considerations that inform each stage of the synthesis.

Introduction

This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the chloro and ester functionalities, make it a valuable intermediate for introducing the 5-(trifluoromethyl)picolinate moiety into a wide range of complex molecules. This guide details a multi-step synthesis designed for efficiency and scalability, proceeding through the formation of a key pyridone intermediate, followed by chlorination and esterification.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 850864-57-2 |

| Molecular Formula | C₉H₇ClF₃NO₂ |

| Molecular Weight | 253.61 g/mol |

| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg |

| Density | 1.4 ± 0.1 g/cm³ |

| Refractive Index | 1.467 |

Overall Synthetic Strategy

The synthesis of this compound can be logically divided into three primary stages. This approach allows for the isolation and purification of key intermediates, ensuring the overall efficiency and success of the synthesis.

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of the Pyridone Core - Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate

The initial and most critical stage of this synthesis is the construction of the substituted pyridone ring. A highly effective method for this is a cyclocondensation reaction. This approach leverages readily available starting materials to build the heterocyclic core in a convergent manner.

Causality Behind Experimental Choices

The selection of ethyl 4,4,4-trifluoroacetoacetate as a key starting material is strategic.[2][3] Its β-ketoester functionality provides the necessary reactivity for cyclization, while the trifluoromethyl group is pre-installed in the desired position. A common and efficient method to form the pyridone ring is the reaction of a β-ketoester with an enamine or a similar three-carbon component, followed by cyclization with an ammonia source.

Experimental Protocol: Synthesis of Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate

This protocol is based on established methods for pyridone synthesis from β-ketoesters.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of sodium ethoxide is prepared by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the cooled sodium ethoxide solution, add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C. Following this, a solution of ethyl glyoxylate (1.0 eq) in ethanol is added.

-

Cyclization: An ethanolic solution of ammonia (or ammonium acetate as a source of ammonia) is then added to the reaction mixture.

-

Reaction: The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Cyclocondensation for pyridone synthesis.

Stage 2: Chlorination of the Pyridone Intermediate

The conversion of the 6-hydroxypyridone to the 6-chloropyridine is a crucial step to install a versatile leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this transformation.[4][5][6][7]

Mechanistic Insight

The reaction proceeds through the initial formation of a phosphate ester intermediate by the reaction of the hydroxyl group of the pyridone with POCl₃. This intermediate is then susceptible to nucleophilic attack by a chloride ion, leading to the displacement of the phosphate group and the formation of the 6-chloropyridine. The addition of phosphorus pentachloride (PCl₅) can sometimes enhance the reactivity of the system.[8]

Experimental Protocol: Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic acid

It is often advantageous to hydrolyze the ester to the carboxylic acid before chlorination, as the carboxylic acid group can be more stable under the harsh chlorination conditions.

-

Hydrolysis (Optional but Recommended): Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate is hydrolyzed to the corresponding carboxylic acid by refluxing with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification.

-

Chlorination Reaction: The dried 6-hydroxy-5-(trifluoromethyl)picolinic acid (1.0 eq) is carefully added to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: The reaction mixture is heated to reflux (around 105-110 °C) and maintained for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Work-up: After cooling, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice. This should be done in a well-ventilated fume hood due to the vigorous reaction and evolution of HCl gas.

-

Isolation: The resulting aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 6-chloro-5-(trifluoromethyl)picolinic acid.

Stage 3: Fischer Esterification to Yield the Final Product

The final step in the synthesis is the esterification of the carboxylic acid with ethanol to produce the target molecule. The Fischer esterification is a classic and reliable method for this transformation, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[9][10]

Mechanism of Fischer Esterification

The Fischer esterification is an equilibrium process. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid). This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9][10] To drive the equilibrium towards the product side, an excess of the alcohol is typically used, and/or the water formed during the reaction is removed.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 6-Chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) is dissolved in a large excess of anhydrous ethanol (which also serves as the solvent).

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 5-10 mol%), is carefully added to the solution.

-

Reaction: The mixture is heated to reflux and maintained for 4-8 hours. The reaction progress can be monitored by TLC.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.[10][11]

Caption: Mechanism of Fischer Esterification.

Characterization Data

The structural confirmation of the final product and key intermediates is essential. The following table summarizes the expected NMR and MS data based on the analysis of closely related structures and general principles of spectroscopy.[11][12][13][14]

Table 2: Expected Analytical Data

| Compound | Expected ¹H NMR (CDCl₃, δ ppm) | Expected ¹³C NMR (CDCl₃, δ ppm) | Expected MS (m/z) |

| Ethyl 6-hydroxy-5-(trifluoromethyl)picolinate | ~8.0-8.2 (d, 1H), ~7.5-7.7 (d, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H) | ~165, ~160, ~145, ~135 (q), ~122 (q, CF₃), ~115, ~62, ~14 | M+H⁺ ~236 |

| 6-Chloro-5-(trifluoromethyl)picolinic acid | ~8.3-8.5 (d, 1H), ~8.0-8.2 (d, 1H) | ~168, ~152, ~148, ~138 (q), ~121 (q, CF₃), ~125 | M+H⁺ ~228 |

| This compound | ~8.25 (d, 1H), ~8.05 (d, 1H), 4.49 (q, 2H), 1.45 (t, 3H) | ~163.5, ~150.2, ~147.8, ~137.5 (q), ~121.8 (q, CF₃), ~124.5, ~62.5, ~14.1 | M+H⁺ ~254 |

Conclusion

The synthetic pathway detailed in this guide provides a logical and experimentally sound approach for the preparation of this compound. By proceeding through a pyridone intermediate, this strategy allows for the efficient construction of the core heterocyclic structure, followed by well-established chlorination and esterification reactions. The provided protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and materials science to confidently synthesize this valuable chemical building block.

References

- 1. Page loading... [guidechem.com]

- 2. 4,4,4-トリフルオロアセト酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 [chemicalbook.com]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

- 9. cerritos.edu [cerritos.edu]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 11. Ethyl picolinate synthesis - chemicalbook [chemicalbook.com]

- 12. Ethyl picolinate (2524-52-9) 1H NMR [m.chemicalbook.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

"Ethyl 6-chloro-5-(trifluoromethyl)picolinate" molecular structure and weight

An In-depth Technical Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

This compound is a halogenated pyridine derivative that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a trifluoromethyl group, a chlorine atom, and an ethyl ester on a pyridine scaffold, makes it a highly valuable building block for the development of novel pharmaceutical and agrochemical agents.

The incorporation of a trifluoromethyl (-CF3) group is a widely recognized strategy in modern drug design to enhance a molecule's metabolic stability, binding affinity, and bioavailability. This group can significantly alter electronic properties and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. Similarly, the chloro-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the construction of diverse molecular libraries. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and applications of this compound for professionals engaged in chemical research and development.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its reactivity and application. This compound is a molecule with the chemical formula C9H7ClF3NO2.[1]

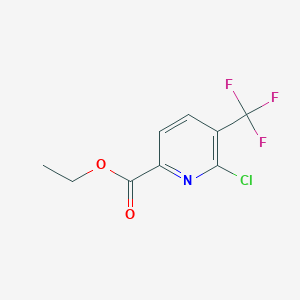

Molecular Structure Diagram

The two-dimensional structure of the molecule is depicted below, illustrating the relative positions of the chloro, trifluoromethyl, and ethyl carboxylate groups on the pyridine ring.

Caption: 2D structure of this compound.

Physicochemical Data Summary

A compilation of key identifiers and physical properties is essential for laboratory use. The data below has been aggregated from various chemical databases.

| Property | Value | Reference(s) |

| Molecular Formula | C9H7ClF3NO2 | [1] |

| Molecular Weight | 253.61 g/mol | [2] |

| CAS Number | 850864-57-2 | [1][3] |

| IUPAC Name | ethyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | [1] |

| Synonyms | Ethyl 6-chloro-5-(trifluoromethyl)-2-pyridinecarboxylate | [1] |

| SMILES | CCOC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 143.5 ± 27.9 °C | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves multi-step sequences starting from simpler pyridine precursors. While specific proprietary methods may vary, a general and representative protocol can be derived from analogous syntheses, such as that for the corresponding methyl ester. A common strategy involves the formation of the picolinic acid, followed by chlorination and esterification.

Representative Synthesis Workflow

The following diagram outlines a logical workflow for the synthesis, starting from a suitable picolinic acid precursor.

Caption: A representative workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on established chemical principles for this class of compounds.

-

Chlorination of the Picolinic Acid:

-

Rationale: The conversion of a hydroxyl group to a chloro group is a standard transformation. Reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are effective for this purpose on heteroaromatic rings.

-

Procedure: To a flask containing 6-chloro-5-(trifluoromethyl)picolinic acid, add phosphorus oxychloride (or an alternative chlorinating agent) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is typically heated to reflux for several hours to ensure complete conversion. Progress is monitored by a suitable technique like TLC or LC-MS.

-

-

Work-up and Isolation of the Acid Chloride (or Chlorinated Acid):

-

Rationale: Excess chlorinating agent must be removed, as it would interfere with the subsequent esterification step.

-

Procedure: After cooling, the excess POCl3 is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water, leading to the precipitation of the crude 6-chloro-5-(trifluoromethyl)picolinic acid. The solid is filtered, washed with cold water, and dried.

-

-

Esterification:

-

Rationale: The conversion of the carboxylic acid to its ethyl ester is typically achieved via Fischer esterification. This acid-catalyzed reaction with excess ethanol drives the equilibrium towards the product.

-

Procedure: The dried 6-chloro-5-(trifluoromethyl)picolinic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of a strong acid, such as sulfuric acid (H2SO4), is added. The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

-

Final Work-up and Purification:

-

Rationale: The final step involves neutralizing the acid catalyst and purifying the product from unreacted starting material and byproducts.

-

Procedure: The reaction mixture is cooled, and the excess ethanol is removed by rotary evaporation. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure this compound.

-

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical intermediate. Its structure is found within more complex molecules that are under investigation for various therapeutic targets. For instance, related picolinate structures are used in the synthesis of cannabinoid CB2 receptor agonists and novel anti-infective agents.

The strategic importance of the trifluoromethyl group cannot be overstated. Its introduction into a drug candidate can:

-

Block Metabolic Attack: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.

-

Modulate Lipophilicity: The -CF3 group is highly lipophilic, which can enhance membrane permeability and improve absorption.

-

Alter Acidity/Basicity: The strong electron-withdrawing nature of the -CF3 group can significantly lower the pKa of nearby acidic or basic centers, affecting the ionization state of the drug at physiological pH and influencing receptor binding and solubility.

Safety, Handling, and Storage

Proper handling and storage are paramount for ensuring chemical integrity and laboratory safety.

-

Hazard Identification: The compound is associated with the following hazard statements:

-

Recommended PPE: Standard personal protective equipment should be used, including safety goggles, a lab coat, and chemical-resistant gloves.[6] Work should be conducted in a well-ventilated fume hood.[6]

-

Storage Conditions: To maintain its purity and prevent degradation, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C).[3]

Conclusion

This compound is a fine chemical of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug discovery. Its well-defined molecular structure, combined with the strategic placement of reactive and modulating functional groups, makes it an indispensable tool for synthesizing next-generation therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for any researcher intending to utilize this versatile building block in their development programs.

References

- 1. Page loading... [guidechem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 4. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a halogenated pyridine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique structural features, particularly the presence of a reactive chlorine atom and an electron-withdrawing trifluoromethyl group on the pyridine ring, make it a highly sought-after intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic utility of this compound, with a focus on its applications in the development of new pharmaceuticals and agrochemicals.

The strategic placement of the chloro and trifluoromethyl substituents on the picolinate core significantly influences the molecule's electronic properties and reactivity. The trifluoromethyl group, a strong electron-withdrawing moiety, enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.[1] This electronic feature, combined with the presence of a good leaving group (chloride) at the 6-position, renders the molecule an excellent substrate for a variety of cross-coupling and substitution reactions. Consequently, this compound serves as a key scaffold for the introduction of diverse functionalities, enabling the rapid generation of libraries of novel compounds for biological screening.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Chemical Formula | C₉H₇ClF₃NO₂ | [2] |

| Molecular Weight | 253.61 g/mol | [2] |

| CAS Number | 850864-57-2 | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | - |

Spectroscopic Data:

While specific spectra for this compound are not widely published, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ethyl group, the ester carbonyl, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum of the methyl analog, Mthis compound, shows a molecular ion peak [M+H]⁺ at m/z 240.0.[3] Therefore, for the ethyl ester, a molecular ion peak [M+H]⁺ at m/z 254.0 would be expected.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-Cl stretching, and C-F stretching vibrations.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid, 6-chloro-5-(trifluoromethyl)picolinic acid. A general and reliable method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or thionyl chloride.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 6-chloro-5-(trifluoromethyl)picolinic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the chemistry of the substituted pyridine ring. The C6-chloro substituent is the primary site for functionalization, readily undergoing palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 6-position. These reactions are typically catalyzed by a palladium(0) species and require a base to activate the boronic acid partner.

Caption: Generalized workflow for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of arylamines. This compound can be coupled with various primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. This reaction is instrumental in the synthesis of compounds with potential biological activity, as the amino group can serve as a key pharmacophore.[4]

Caption: Generalized workflow for Buchwald-Hartwig amination reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, facilitates nucleophilic aromatic substitution at the C6 position. Strong nucleophiles, such as alkoxides and thiolates, can displace the chloride ion to form new C-O and C-S bonds, respectively.

Ester Hydrolysis

The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically preferred as it is an irreversible process.[5] The resulting carboxylate salt can be protonated by the addition of acid to yield the free carboxylic acid.

Applications in Synthesis

This compound is a valuable precursor for the synthesis of a variety of biologically active molecules. Its ability to undergo selective functionalization at the 6-position makes it an ideal starting material for the construction of complex molecular architectures.

Agrochemicals

One of the most notable applications of structurally related picolinates is in the synthesis of herbicides. For example, the core structure of Halauxifen-methyl, a synthetic auxin herbicide, is a 6-aryl-picolinate. While the reported synthesis of Halauxifen-methyl does not directly use this compound, the synthetic strategies employed, such as the Suzuki coupling of a substituted chloropicolinate, highlight the importance of this class of compounds in agrochemical research.

Pharmaceuticals

The trifluoromethyl-substituted pyridine motif is a common feature in many pharmaceutically active compounds. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[6] this compound provides a convenient entry point for the synthesis of novel drug candidates containing this important pharmacophore. For instance, the methyl analog has been used in the preparation of pyridine amides as cannabinoid CB2 receptor agonists.[3]

Conclusion

This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and agrochemical development. Its reactivity is primarily centered around the C6-chloro position, which readily participates in a variety of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. The presence of the trifluoromethyl group not only activates the pyridine ring towards these transformations but also imparts desirable properties to the resulting products. This guide has provided a comprehensive overview of the synthesis, properties, and reactivity of this important intermediate, offering valuable insights for researchers and scientists working at the forefront of chemical synthesis.

References

An In-depth Technical Guide to the Solubility of Ethyl 6-chloro-5-(trifluoromethyl)picolinate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive, publicly available experimental solubility data for this specific compound, this guide synthesizes foundational chemical principles, analyzes the molecule's structural attributes, and draws comparisons with related compounds to predict its solubility profile. Furthermore, it offers a comprehensive, step-by-step experimental protocol for the quantitative determination of its solubility in various organic solvents, adhering to Good Laboratory Practices (GLP). This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Critical Role of Solubility

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate and efficacy of a chemical entity in a variety of applications. For professionals in drug development, a compound's solubility profile is a critical determinant of its bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[1] In the realm of chemical synthesis, understanding solubility is paramount for reaction optimization, product purification through crystallization, and the formulation of stable, effective products.[2]

This compound (CAS 850864-57-2) is a substituted pyridine derivative.[3][4][5] Its structure, featuring a pyridine ring, an ethyl ester, a chloro substituent, and a trifluoromethyl group, suggests a complex interplay of electronic and steric factors that will dictate its interactions with various solvents. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates.[6] This guide will dissect these structural features to provide a scientifically grounded prediction of its solubility behavior.

Physicochemical Properties of this compound

A foundational understanding of a compound's intrinsic properties is essential for predicting its solubility. While extensive experimental data for this compound is scarce, some key physicochemical parameters have been predicted and are summarized below.

| Property | Value/Prediction | Source |

| Molecular Formula | C₉H₇ClF₃NO₂ | [3][4] |

| Molecular Weight | 253.61 g/mol | [3] |

| Predicted LogP | 2.93 | [3] |

| Polar Surface Area (PSA) | 39.19 Ų | [3] |

The predicted octanol-water partition coefficient (LogP) of 2.93 indicates that this compound is moderately lipophilic, suggesting a preference for organic solvents over water. The polar surface area, which is related to the sum of surfaces of polar atoms in a molecule, influences hydrogen bonding potential and overall polarity.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This adage suggests that substances with similar polarities are more likely to be soluble in one another.[8] Polarity, in turn, is a function of a molecule's dipole moment and its ability to engage in intermolecular forces such as London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[9]

-

Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds. They can be further classified into:

-

Polar Protic Solvents: (e.g., water, methanol, ethanol) - Capable of donating hydrogen bonds.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, dimethyl sulfoxide) - Cannot donate hydrogen bonds but have significant dipole moments.[10]

-

-

Nonpolar Solvents: These solvents have low dielectric constants and are not capable of significant dipole-dipole interactions or hydrogen bonding (e.g., hexane, toluene, diethyl ether).[11]

The dielectric constant of a solvent is another crucial parameter, reflecting its ability to separate ions.[12][13][14][15] Solvents with higher dielectric constants are generally better at dissolving polar compounds.[10][12]

Hydrogen bonding plays a significant role in the solubility of compounds containing hydrogen bond donors (like -OH or -NH groups) and acceptors (like oxygen or nitrogen atoms).[16][17][18][19] The pyridine nitrogen and the ester carbonyl oxygen in this compound can act as hydrogen bond acceptors.

Predicted Solubility Profile of this compound

Based on the structural features of this compound and the principles outlined above, a qualitative solubility profile can be predicted. The presence of the trifluoromethyl group and the chloro substituent significantly increases the lipophilicity of the molecule compared to its parent compound, ethyl picolinate. Ethyl picolinate itself is reported to be miscible with water and slightly soluble in chloroform and methanol.[19] However, the electron-withdrawing nature of the trifluoromethyl and chloro groups will reduce the basicity of the pyridine nitrogen, likely decreasing its ability to interact with protic solvents like water.

Conversely, the increased lipophilicity suggests good solubility in a range of organic solvents. A related compound, 5-(trifluoromethyl)pyridine-2-thiol, is reported to be soluble in methanol, general alcohols, and ethers, while being insoluble in water, which supports this prediction.

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Moderate to High | The significant nonpolar surface area from the trifluoromethyl group and the overall lipophilic character (LogP ~2.93) should favor solubility in these solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar functionalities of the molecule (ester, pyridine ring) without the energetic penalty of disrupting a strong hydrogen-bonding network. THF, being an ether, is expected to be a particularly good solvent. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ester and pyridine nitrogen can act as hydrogen bond acceptors. Solubility is expected to be good, though potentially less than in polar aprotic solvents due to the energy required to break the solvent's hydrogen bonds. |

| Aqueous | Water | Low to Insoluble | The high lipophilicity conferred by the trifluoromethyl and chloro groups, coupled with the reduced basicity of the pyridine nitrogen, will likely result in poor aqueous solubility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The saturation shake-flask method is a widely accepted and robust technique for determining equilibrium solubility. The following protocol is designed to be a self-validating system, incorporating principles of Good Laboratory Practice (GLP) to ensure data integrity.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Samples:

-

Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

To each vial, add a precise volume of the selected organic solvent.

-

-

Equilibration:

-

Securely cap the vials and place them in a constant temperature shaker. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C is often used.

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. It is advisable to perform a time-to-equilibrium study by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Analysis and Quantification:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Develop and validate an HPLC method for the quantification of this compound. This includes establishing linearity, accuracy, and precision.

-

Prepare a standard curve using known concentrations of the compound.

-

Inject the diluted samples onto the HPLC system and determine the concentration of the saturated solution by comparing the peak areas to the standard curve.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table of Experimentally Determined Solubilities (Hypothetical Data):

| Solvent | Dielectric Constant (20°C)[14] | Solubility at 25°C (mg/mL) |

| Hexane | 1.88 | [Experimental Value] |

| Toluene | 2.38 | [Experimental Value] |

| Diethyl Ether | 4.33 | [Experimental Value] |

| Tetrahydrofuran (THF) | 7.58 | [Experimental Value] |

| Ethyl Acetate | 6.02 | [Experimental Value] |

| Acetone | 20.7 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] |

| Ethanol | 24.55 | [Experimental Value] |

| Methanol | 32.70 | [Experimental Value] |

| Water | 80.1 | [Experimental Value] |

The relationship between solvent properties and the measured solubility can be visualized to provide further insight.

Caption: Factors influencing the solubility of the target compound.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl picolinate, 99% | Fisher Scientific [fishersci.ca]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. 4-Pyridinecarboxylic acid, methyl ester (CAS 2459-09-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. chemimpex.com [chemimpex.com]

- 12. mdpi.com [mdpi.com]

- 13. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ethyl picolinate | 2524-52-9 [chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. benchchem.com [benchchem.com]

- 17. Ethyl 6-chloro-5-(4-(trifluoromethyl)phenyl)picolinate | 1261548-18-8 [chemicalbook.com]

- 18. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 19. Quantitative structure-activity relationship and quantitative structure-pharmacokinetics relationship of 1,4-dihydropyridines and pyridines as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylpyridine Moiety: A Technical Guide to its Discovery, Synthesis, and Application in Modern Drug Development

Abstract

The introduction of the trifluoromethyl (CF₃) group into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry. When appended to a pyridine scaffold, this uniquely potent combination gives rise to the trifluoromethylpyridine (TFMP) moiety, a privileged structural motif found in a growing number of pharmaceuticals and agrochemicals. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of TFMPs, from early academic curiosities to indispensable industrial intermediates. We will dissect the core synthetic strategies, explaining the causality behind industrial process choices, from classical halogen exchange reactions to modern catalytic methods. Furthermore, this guide will quantify the profound impact of trifluoromethyl substitution on the physicochemical properties of the pyridine ring, culminating in an analysis of key drug molecules where this moiety is critical to therapeutic success. This document is intended for researchers, medicinal chemists, and process development professionals seeking a field-proven understanding of this vital chemical entity.

The Genesis of a Privileged Moiety: A Historical Perspective

The journey of trifluoromethyl-substituted aromatics began not in the complex world of pharmaceuticals, but in the foundational explorations of organofluorine chemistry. The first synthesis of an aromatic compound bearing a CF₃ group was achieved in 1898 by Frédéric Swarts, who successfully converted benzotrichloride to benzotrifluoride using antimony trifluoride (SbF₃). This foundational halogen exchange (Halex) reaction, now famously known as the Swarts reaction , laid the groundwork for future developments.

It wasn't until nearly half a century later, in 1947, that this methodology was extended to the pyridine nucleus. By applying a similar strategy of chlorination followed by fluorination to picoline (methylpyridine), the first trifluoromethylpyridines were synthesized. However, the medicinal and agrochemical significance of this structural motif remained largely untapped for several more decades. The inflection point arrived with the growing understanding of how fluorine substitution could dramatically enhance the pharmacological profile of a drug candidate.

The deliberate use of the trifluoromethyl group in medicinal chemistry began to gain traction in the mid-1940s, with intensified research from the 1950s onward. Scientists discovered that replacing a methyl (-CH₃) or chloro (-Cl) group with a trifluoromethyl (-CF₃) group was not a simple isosteric substitution but a strategic tool to modulate a molecule's electronic and steric properties. This bioisosteric replacement offered a powerful method to protect reactive methyl groups from metabolic oxidation and to fine-tune binding interactions with biological targets. The true value of the trifluoromethylpyridine moiety began to be realized with the commercialization of the herbicide Fluazifop-butyl in 1982, which demonstrated superior efficacy and translocation properties directly attributable to its 5-(trifluoromethyl)pyridin-2-yloxy core. This success story catalyzed a surge of interest, leading to the development of numerous other agrochemicals and, eventually, a new generation of pharmaceuticals.

The Impact of Trifluoromethyl Substitution on Pyridine Properties

The strategic incorporation of a CF₃ group onto a pyridine ring imparts a unique and highly desirable set of physicochemical properties. These modifications are fundamental to the improved performance of TFMP-containing molecules in biological systems.

Electronic Effects and Basicity (pKa)

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. This property profoundly influences the electron density of the pyridine ring. The lone pair of electrons on the pyridine nitrogen becomes less available for protonation, resulting in a significant decrease in basicity (a lower pKa value).

| Compound | Structure | pKa (Conjugate Acid) | logP |

| Pyridine | C₅H₅N | 5.23 | 0.65 |

| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | ~ -0.3 | 1.45 (est.) |

| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 2.84 | 1.70 (est.) |

| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | 1.83 | 1.59 |

| 2-Amino-4-(trifluoromethyl)pyridine | 2-NH₂-4-CF₃-C₅H₃N | 2.98 | 1.59 |

| 2-Amino-4-chloropyridine | 2-NH₂-4-Cl-C₅H₃N | 3.85 | 1.10 |

| Table 1: Comparison of pKa and logP values for pyridine and selected trifluoromethyl-substituted derivatives. Estimated values are based on computational models and literature comparisons. |

This reduced basicity can be highly advantageous in drug design. For instance, it can prevent unwanted protonation in physiological compartments, which might otherwise lead to off-target interactions (e.g., with aminergic GPCRs) or poor membrane permeability.

Lipophilicity and Metabolic Stability

The CF₃ group significantly increases the lipophilicity (logP) of the pyridine ring, a critical factor for cell membrane penetration and transport across biological barriers like the blood-brain barrier. This enhanced lipophilicity can improve a drug's absorption, distribution, and ultimately its access to the target site.

Perhaps the most celebrated attribute of the CF₃ group is its contribution to metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes, particularly Cytochrome P450 (CYP) oxidases. By replacing a metabolically vulnerable C-H bond (especially on a methyl group) with a robust C-CF₃ moiety, chemists can block common metabolic pathways, leading to:

-

Longer drug half-life (t½) .

-

Improved bioavailability .

-

Reduced patient dosing frequency .

-

Lower potential for the formation of reactive metabolites .

The electron-withdrawing nature of the CF₃ group also deactivates the pyridine ring towards oxidative metabolism, further protecting the molecule from degradation.

Core Synthetic Strategies for Trifluoromethylpyridines

The industrial production of trifluoromethylpyridines relies on two primary, field-proven strategies: the Halogen Exchange (Halex) method, which builds upon Swarts' original discovery, and the Building Block approach, which constructs the pyridine ring from a CF₃-containing precursor.

The Halogen Exchange (Halex) Pathway: From Picoline to TFMP

This is the most established and widely used industrial method, particularly for key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) . The process begins with a readily available starting material, 3-picoline (3-methylpyridine).

This elegant industrial process combines chlorination and fluorination in a continuous, high-temperature (>300°C) vapor-phase reaction, offering high throughput and efficiency.

Industrial Synthesis of 2,5-CTF via Vapor-Phase Halex

Causality Behind Experimental Choices:

-

Vapor Phase (>300°C): High temperatures are necessary to provide the activation energy for both the free-radical chlorination of the methyl group and the subsequent halogen exchange. Operating in the vapor phase allows for a continuous process with high throughput, which is essential for industrial-scale production.

-

Two-Phase Reactor: The process is ingeniously segregated into two zones to control the reaction sequence.

-

Zone 1 (Fluidized Bed with FeF₃ Catalyst): The initial chlorination of the methyl group and the subsequent fluorination occur here. The use of a fluidized bed ensures excellent heat and mass transfer, preventing localized overheating and byproduct formation. The iron(III) fluoride (FeF₃) catalyst is a crucial Lewis acid that facilitates the halogen exchange by coordinating to the chlorine atoms of the trichloromethyl group, weakening the C-Cl bonds and making them susceptible to nucleophilic attack by fluoride from HF.

-

Zone 2 (Empty Phase): After the formation of 3-(trifluoromethyl)pyridine, the gas stream moves to an empty, catalyst-free zone. Here, further chlorination occurs, but now on the electron-deficient pyridine ring. This separation prevents premature ring chlorination and allows for better control over the final product distribution. The molar ratio of chlorine gas to the substrate is carefully controlled in this phase to favor mono-chlorination at the 2-position.

-

-

Reactant Stoichiometry: The molar ratios of Cl₂ and HF are carefully optimized. An excess of HF is used to drive the Halex reaction to completion, while the amount of Cl₂ in the second stage is controlled to minimize the formation of dichlorinated byproducts.

Representative Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)

Disclaimer: This protocol is a generalized representation based on published literature and patents. Actual industrial processes are proprietary and may vary.

-

Reactor Setup: A two-zone vapor-phase reactor is used. Zone 1 consists of a fluidized bed of an inert support impregnated with an iron fluoride (e.g., FeF₃) catalyst. Zone 2 is an empty column connected in series. The entire reactor system is heated to 350-450°C.

-

Reactant Feed: A vaporized stream of 3-picoline, anhydrous hydrogen fluoride (HF), and chlorine (Cl₂) is continuously fed into Zone 1. The molar ratio is typically optimized for the specific catalyst and temperature, with HF in excess.

-

Zone 1 Reaction: In the fluidized bed, 3-picoline undergoes rapid, sequential free-radical chlorination on the methyl group to form 3-(trichloromethyl)pyridine. Immediately, in the presence of the FeF₃ catalyst, the trichloromethyl group undergoes halogen exchange with HF to yield 3-(trifluoromethyl)pyridine (3-TF).

-

Zone 2 Reaction: The gaseous mixture, now primarily containing 3-TF, flows into the empty Zone 2. A controlled amount of additional chlorine gas is introduced. At the high temperature, electrophilic aromatic substitution occurs, yielding primarily 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF).

-

Workup and Purification: The product stream exiting the reactor is cooled to condense the organic components. The mixture, containing 2,5-CTF, unreacted 3-TF, HCl, and excess HF, is scrubbed with water and neutralized with an aqueous base (e.g., NaOH or K₂CO₃) to remove acidic gases. The organic layer is then separated and purified by fractional distillation to isolate 2,5-CTF with high purity. Unreacted 3-TF can be recovered and recycled back into the reactor feed to improve overall process economy.

The Building Block Approach: Cyclocondensation

An alternative and highly versatile strategy involves constructing the pyridine ring from smaller, acyclic precursors, where one of the components already contains the trifluoromethyl group. This method is particularly valuable for accessing substitution patterns that are difficult to achieve via the Halex pathway.

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia) to form a dihydropyridine, which is then oxidized to the aromatic pyridine. By using a trifluoromethylated β-dicarbonyl compound, TFMP derivatives can be readily assembled.

Hantzsch-type Synthesis of a Trifluoromethylpyridine

Causality Behind Experimental Choices:

-

Trifluoromethylated Building Block: The use of ethyl 4,4,4-trifluoro-3-oxobutanoate is the defining feature of this strategy. Its trifluoroacetyl group ensures the CF₃ moiety is incorporated into the final pyridine ring with absolute regiocontrol. The reactivity of this β-ketoester is similar to its non-fluorinated analog (ethyl acetoacetate), allowing it to participate readily in the required condensation reactions.

-

Acid/Base Catalysis: The Hantzsch reaction can be catalyzed by either acid or base. In many protocols, a mild acid (like acetic acid) is used to catalyze both the enamine formation and the Knoevenagel condensation, as well as the final dehydration step.

-

Oxidation Step: The initial cyclocondensation product is a 1,4-dihydropyridine. A distinct oxidation step is required to achieve the stable aromatic pyridine ring. This is the thermodynamic driving force for the final stage of the reaction. Common and inexpensive oxidants like nitric acid, or even air, can be used for this purpose on an industrial scale.

Representative Protocol: Synthesis of a Substituted 2-(Trifluoromethyl)pyridine

Disclaimer: This is a representative laboratory-scale protocol. Industrial conditions may involve different solvents, catalysts, and workup procedures.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.0 eq), a second β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq), and a suitable solvent such as ethanol.

-

Nitrogen Source Addition: Add a nitrogen source, typically ammonium acetate (approx. 1.5 eq).

-

Condensation: Heat the reaction mixture to reflux (approx. 80°C) and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Oxidation: After the initial condensation is complete, cool the mixture slightly. Add an oxidizing agent (e.g., a solution of nitric acid or introduce a stream of air) and gently heat to complete the aromatization to the pyridine ring.

-

Workup and Purification: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and neutralize with a base (e.g., sodium carbonate solution). The crude product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final trifluoromethyl-substituted pyridine product is then purified by column chromatography or recrystallization.

Modern Synthetic Frontiers: The Rise of Catalytic Methods

While the Halex and building block approaches are industrial workhorses, modern synthetic chemistry has introduced milder and more versatile methods for introducing the CF₃ group, particularly for late-stage functionalization in a drug discovery context.

Photoredox Catalysis: A Mild Radical Approach

In the last decade, visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals under exceptionally mild conditions. This strategy avoids the high temperatures and harsh reagents of classical methods.

The process typically involves a photocatalyst (often a ruthenium or iridium complex), a light source (like a household LED bulb), and a CF₃ source.

Mechanism of Photoredox Trifluoromethylation

Representative Protocol: Photoredox C-H Trifluoromethylation of a Pyridine Derivative

Disclaimer: This protocol is a generalized representation for laboratory-scale synthesis. Specific substrates may require optimization of catalysts, solvents, and reaction times.

-

Reaction Setup: In a reaction vial, combine the pyridine substrate (1.0 eq), a photocatalyst such as Ru(bpy)₃Cl₂ (1-2 mol%), and a trifluoromethylating agent like triflyl chloride (TfCl) or Langlois' reagent (NaSO₂CF₃, ~2.0 eq).

-

Solvent and Base: Add a suitable degassed solvent (e.g., acetonitrile or DMF) and a base (e.g., an inorganic base like K₂CO₃, as organic bases like pyridine can also be trifluoromethylated).

-

Irradiation: Seal the vial and place it near a visible light source (e.g., a blue LED strip or a compact fluorescent lamp) at room temperature.

-

Reaction: Stir the mixture under irradiation for 12-24 hours. The reaction is typically monitored by TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired trifluoromethylated pyridine.

Trifluoromethylpyridines in Approved Pharmaceuticals and Agrochemicals

The true measure of the TFMP moiety's impact is its presence in numerous commercially successful products that are vital to human health and food security. The intermediates synthesized via the methods described above are crucial building blocks for these complex molecules.

Case Study 1: Apalutamide (Erleada®) - Anticancer Agent

Apalutamide is a non-steroidal androgen receptor inhibitor used to treat prostate cancer. Its structure features a complex thiohydantoin core linked to a benzamide fragment and a 3-(trifluoromethyl)pyridin-2-yl moiety.

The synthesis of Apalutamide highlights the use of a pre-functionalized trifluoromethylpyridine building block. A key step involves the CDI-mediated amide bond formation between a functionalized aminopyridine and a carboxylic acid, followed by a final cyclization to form the thiohydantoin ring.

Case Study 2: Fluopicolide - Fungicide

Fluopicolide is a highly effective fungicide used to control oomycete pathogens like late blight in potatoes. Its chemical structure is 2,6-dichloro-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl ]methyl}benzamide.

The synthesis of Fluopicolide relies on the key intermediate 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine . This intermediate is prepared from 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The final step is a straightforward amide coupling reaction between this aminomethylpyridine derivative and 2,6-dichlorobenzoyl chloride. The synthesis of the aminomethylpyridine precursor directly links back to the industrial Halex synthesis starting from 3-picoline.

| Product Name | Class | Key TFMP Intermediate | Therapeutic/Application Area |

| Apalutamide | Pharmaceutical | 5-Amino-2-cyano-3-(trifluoromethyl)pyridine | Prostate Cancer |

| Fluopicolide | Agrochemical | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Fungicide (Oomycetes) |

| Fluazifop-butyl | Agrochemical | 2-Chloro-5-(trifluoromethyl)pyridine | Herbicide (Grass Weeds) |

| Doravirine | Pharmaceutical | 4-Chloro-2-(trifluoromethyl)pyridine derivative | HIV-1 Infection |

| Table 2: Selected commercial products containing the trifluoromethylpyridine moiety and their key synthetic precursors. |

Conclusion and Future Outlook

From its theoretical origins in the late 19th century to its current status as a privileged scaffold, the trifluoromethylpyridine moiety has had a remarkable journey. Its discovery was a triumph of fundamental organofluorine chemistry, while its large-scale production is a testament to the ingenuity of industrial process development. The unique combination of electronic modulation, enhanced lipophilicity, and exceptional metabolic stability conferred by the CF₃ group has made TFMPs an indispensable tool for medicinal and agricultural chemists.

The classical Halex and cyclocondensation routes remain the bedrock of industrial supply, providing key intermediates in a cost-effective manner. However, the future will likely see an increased role for modern catalytic methods. As the demand for more complex and precisely functionalized molecules grows, techniques like photoredox catalysis will become essential for late-stage C-H trifluoromethylation, allowing for rapid diversification of drug candidates without the need for de novo synthesis. The continued exploration of new trifluoromethylating reagents and novel catalytic systems promises to further expand the synthetic toolbox, ensuring that the trifluoromethylpyridine core will remain at the forefront of innovation in drug development and crop protection for years to come.

A Comprehensive Technical Guide to the Safe Handling of Ethyl 6-chloro-5-(trifluoromethyl)picolinate

Section 1: Introduction & Chemical Profile

Ethyl 6-chloro-5-(trifluoromethyl)picolinate, a halogenated pyridine derivative, is a key structural motif and versatile intermediate in modern medicinal chemistry and agrochemical synthesis. Its utility lies in the unique combination of a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and an ester functionality, which together offer multiple handles for synthetic diversification. The presence of both chlorine and fluorine imparts specific electronic and lipophilic properties that are often sought in the design of bioactive molecules.

However, the very features that make this compound synthetically valuable also necessitate a rigorous and well-informed approach to its handling, storage, and disposal. Trifluoromethylated and chlorinated aromatic systems can present significant toxicological and reactivity hazards. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth framework for mitigating risks and ensuring safe laboratory operations. It moves beyond a simple recitation of rules to explain the scientific rationale behind each precaution, fostering a culture of intrinsic safety.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic hazards is the foundation of a robust safety protocol. The primary risks associated with this compound involve acute toxicity, irritation, and potential long-term health effects.

GHS Classification and Toxicological Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. Based on available data for the compound and structurally similar molecules, the following classification is advised.[1][2][3]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Exclamation Mark |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |

The toxicity profile is driven by its structure. The trifluoromethyl group can alter metabolic pathways, while the chlorinated pyridine core is a common feature in molecules with known biological activity and potential toxicity. Ingestion, inhalation of aerosols or dust, and skin contact are all significant routes of exposure that must be controlled.

Physicochemical Properties

Understanding the physical properties of the compound is critical for designing appropriate storage and handling procedures.

| Property | Value | Source |

| CAS Number | 850864-57-2 | [1][4][5][6] |

| Molecular Formula | C₉H₇ClF₃NO₂ | [1][4] |

| Molecular Weight | 253.60 g/mol | [1][4] |

| Boiling Point | 313.6 ± 42.0 °C at 760 mmHg | [4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 143.5 ± 27.9 °C | [4] |

| Recommended Storage | Sealed in dry, 2-8°C | [1][6] |

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The mitigation of chemical exposure is best achieved through a multi-layered approach known as the "Hierarchy of Controls." This principle prioritizes the use of engineering and administrative controls to minimize reliance on PPE, which serves as the final barrier between the researcher and the hazard.

Primary Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood serves two primary purposes:

-

Containment: It prevents the escape of harmful vapors or fine particulates into the laboratory environment, protecting the user from inhalation exposure.

-

Spill & Splash Protection: The sash provides a physical barrier against accidental splashes or uncontrolled reactions.

Personal Protective Equipment (PPE)

Even with robust engineering controls, a comprehensive PPE plan is mandatory to protect against direct contact.[7]

-

Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes, conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8] A face shield should be worn over the goggles during procedures with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Always check the manufacturer's compatibility data for the specific solvents being used. Double-gloving is recommended during transfers of neat material.

-

Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.

-

-

Respiratory Protection: When engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary.[7][8] All respirator use must be done under a formal institutional respiratory protection program.

Caption: The Hierarchy of Controls prioritizes systemic solutions over individual protective measures.

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to detailed, validated protocols is essential for reproducible science and personal safety.

General Handling and Weighing

-

Preparation: Before handling, ensure the fume hood is operational and the work area is de-cluttered.[7] Place absorbent bench paper on the work surface.

-

Weighing: Weigh the compound directly into a tared container within the fume hood. If a balance cannot be placed in the hood, weigh the material in a sealed container, transport it to the hood, and then unseal it.

-

Transfers: Use a powder funnel for solid transfers or appropriate glassware for solutions to minimize the risk of spills.

Experimental Protocol: Safe Use in a Buchwald-Hartwig Amination Reaction

This protocol illustrates the integration of safety measures into a common synthetic application.

Objective: To safely perform a palladium-catalyzed amination of this compound with a generic amine.

Methodology:

-

Pre-Reaction Setup (in Fume Hood):

-

Step 1.1: Don all required PPE (safety goggles, nitrile gloves, lab coat).

-

Step 1.2: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the amine (1.2 eq), and the palladium catalyst/ligand system.

-

Safety Rationale: Performing all additions in the fume hood contains any fine powders. Oven-dried glassware prevents quenching of the catalyst by moisture.

-

-

Reagent Addition:

-

Step 2.1: Add the base (e.g., Sodium tert-butoxide, 1.5 eq).

-

Safety Rationale: Bases like NaOtBu are corrosive and moisture-sensitive. Handle carefully to avoid skin contact and inhalation.

-

Step 2.2: Add the reaction solvent (e.g., Toluene or Dioxane) via syringe or cannula.

-

Safety Rationale: Using a syringe minimizes vapor release compared to pouring.

-

-

Reaction Execution:

-

Step 3.1: Equip the flask with a reflux condenser and place it under an inert atmosphere (Nitrogen or Argon).

-

Step 3.2: Heat the reaction to the desired temperature using a heating mantle with a thermocouple for temperature control.

-

Safety Rationale: An inert atmosphere is crucial for catalyst stability. A thermocouple prevents overheating, which could lead to decomposition and the release of hazardous gases like HCl or HF.[9][10]

-

-

Work-up and Purification:

-

Step 4.1: Cool the reaction to room temperature before opening it to the atmosphere.

-

Step 4.2: Quench the reaction by slowly adding water or a saturated ammonium chloride solution. Perform this in the fume hood.

-

Step 4.3: Perform all liquid-liquid extractions in the fume hood, ensuring the separatory funnel is vented frequently.

-

Step 4.4: Collect all aqueous and organic waste streams in a designated, labeled "Halogenated Hazardous Waste" container.[7]

-

Section 5: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Spill Management

-

Assessment: If a spill occurs, immediately alert nearby personnel. Assess the size and nature of the spill. For large spills (>100 mL or any spill outside of a fume hood), evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

-

Small Spill Cleanup (inside a fume hood):

-

Ensure you are wearing appropriate PPE, including double gloves and eye protection.

-

Cover the spill with an inert absorbent material (e.g., vermiculite or sand).

-

Carefully sweep the absorbed material into a labeled container for hazardous waste.[8] Avoid creating dust.

-

Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[7]

-

Caption: A decision-making workflow for responding to a chemical spill.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[8][10]

Section 6: Storage and Waste Management

Proper storage and disposal are critical for long-term safety and environmental protection.

Storage Requirements

-

Store this compound in a tightly sealed, properly labeled container.[1]

-

Keep the container in a cool, dry, and well-ventilated area, as recommended between 2-8°C.[1][6] This temperature control helps to minimize degradation and potential pressure buildup.

-

Store away from incompatible materials, particularly strong oxidizing agents.[8][9]

Waste Disposal

-

Segregation: This compound and any materials contaminated with it must be disposed of as hazardous waste. It is critical to segregate halogenated organic waste from non-halogenated streams.[7]

-

Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]

-

Procedure: Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge into drains or the environment.[8]

Section 7: References

-

Guidechem. This compound 850864-57-2. --INVALID-LINK--

-

BLD Pharm. This compound. --INVALID-LINK--

-

Sigma-Aldrich. SAFETY DATA SHEET. --INVALID-LINK--

-

ChemicalBook. Ethyl 6-chloro-5-(4-(trifluoromethyl)phenyl)picolinate. --INVALID-LINK--

-

Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

-

PubChem. Ethyl 6-chloro-5-methylpicolinate. --INVALID-LINK--

-

Fisher Scientific. SAFETY DATA SHEET. --INVALID-LINK--

-

Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. --INVALID-LINK--

-

ChemUniverse. This compound. --INVALID-LINK--

-

MIT CSAIL. This compound. --INVALID-LINK--

-

Fluorochem. Ethyl 6-chloro-5-methylpicolinate. --INVALID-LINK--

-

BLD Pharm. Ethyl 6-chloro-5-nitropicolinate. --INVALID-LINK--

-

Jubilant Ingrevia. 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. --INVALID-LINK--

References

- 1. Lassonde Studios Virtual Tour | The University of Utah [lassonde.utah.edu]

- 2. Ethyl 6-chloro-5-methylpicolinate [chemdict.com]

- 3. 1260669-90-6|Ethyl 6-chloro-5-nitropicolinate|BLD Pharm [bldpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

A Comprehensive Technical Guide to Ethyl 6-chloro-5-(trifluoromethyl)picolinate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifluoromethylated Picolinate Building Block

Ethyl 6-chloro-5-(trifluoromethyl)picolinate is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a critical building block in modern synthetic chemistry. Its unique arrangement of functional groups—an ethyl ester, a reactive chlorine atom, and an electron-withdrawing trifluoromethyl group—makes it a highly versatile intermediate for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries.